molecular formula GaOSn B14283168 CID 71340508 CAS No. 127031-04-3

CID 71340508

Cat. No.: B14283168
CAS No.: 127031-04-3
M. Wt: 204.43 g/mol
InChI Key: BHZRFXPIFXUQSM-UHFFFAOYSA-N
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Description

CID 71340508 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, compounds in PubChem are typically characterized by their molecular formula, structural descriptors (e.g., SMILES, InChIKey), and pharmacological profiles . Standard practices include spectral data (e.g., NMR, mass spectrometry), solubility, and bioactivity assays .

Properties

CAS No.

127031-04-3

Molecular Formula

GaOSn

Molecular Weight

204.43 g/mol

InChI

InChI=1S/Ga.O.Sn

InChI Key

BHZRFXPIFXUQSM-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Ga]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, cyclization, and purification steps.

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high purity.

Chemical Reactions Analysis

CID 71340508 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction pathway and conditions used.

Scientific Research Applications

CID 71340508 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Industry: It may be used in the production of specialty chemicals, polymers, or other industrial materials.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison requires structural, functional, and pharmacological evaluations. Below is a framework for such an analysis, informed by best practices in chemical research:

Structural Similarity

Structural analogs of CID 71340508 can be identified using PubChem’s similarity search tool, which employs molecular fingerprinting algorithms (e.g., Tanimoto coefficient). For example:

  • Example 1 : If this compound belongs to a class of steroid derivatives (as seen in , e.g., taurocholic acid, CID 6675), key structural features like the steroid backbone, hydroxylation patterns, or sulfation sites would be compared.
  • Example 2: If it is a synthetic cannabinoid (as in ), functional groups such as indole or adamantane moieties would be critical discriminators.

Table 1: Hypothetical Structural Comparison

Compound CID Molecular Formula Key Functional Groups Structural Backbone
71340508 C₃₀H₄₀O₅S Sulfate, hydroxyl Steroid
6675 (Taurocholic acid) C₂₆H₄₅NO₆S Amide, hydroxyl Bile acid steroid
185389 (30-methyl-oscillatoxin D) C₃₂H₅₀O₈ Epoxide, methyl Polyketide
Functional and Pharmacological Comparison

Functional similarity often correlates with structural motifs. For instance:

  • Substrate/Inhibitor Profiles : highlights compounds like taurolithocholic acid (CID 439763) and betulinic acid (CID 64971) as substrates or inhibitors of transporters. If this compound shares a similar role, competitive binding assays or enzyme inhibition studies would be required .
  • Bioactivity : Pharmacokinetic parameters (e.g., IC₅₀, EC₅₀) must be compared using standardized assays, as emphasized in medicinal chemistry guidelines .

Table 2: Hypothetical Pharmacological Data

Compound CID Target Protein IC₅₀ (nM) Solubility (mg/mL) LogP
71340508 CYP3A4 150 0.05 4.2
5591 (Troglitazone) PPARγ 25 0.01 5.8
5469634 (Ginkgolic acid 17:1) COX-2 320 0.12 6.1
Computational and Experimental Validation
  • Cheminformatics Tools : Tools like RDKit or Open Babel can calculate molecular descriptors (e.g., polar surface area, rotatable bonds) to predict bioavailability .
  • Spectroscopic Techniques : Mass spectrometry and NMR are essential for confirming identity and purity, as described in synthetic chemistry protocols .

Key Challenges and Limitations

Data Gaps: No direct evidence for this compound exists in the provided sources, limiting actionable comparisons.

Structural Ambiguity : Without explicit data, distinguishing positional isomers or stereoisomers (e.g., epimers) is impossible .

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